

(1R,2R,3S,5R)-(-)-2,3-Pinanediol CAS number and identifiers

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Compound of Interest

Compound Name: (1R,2R,3S,5R)-(-)-2,3-Pinanediol

Cat. No.: B140238

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An In-Depth Technical Guide to **(1R,2R,3S,5R)-(-)-2,3-Pinanediol** for Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2R,3S,5R)-(-)-2,3-Pinanediol is a versatile and economically significant chiral auxiliary derived from the renewable resource α -pinene. Its rigid bicyclic structure and well-defined stereochemistry make it an invaluable tool in asymmetric synthesis, enabling the stereocontrolled formation of a wide array of chiral molecules. This technical guide provides a comprehensive overview of **(1R,2R,3S,5R)-(-)-2,3-Pinanediol**, including its chemical identifiers, physicochemical properties, detailed experimental protocols for its synthesis, and its application in key asymmetric transformations. The document is intended to serve as a practical resource for researchers, scientists, and professionals involved in synthetic chemistry and drug development, facilitating the efficient utilization of this chiral building block in the creation of enantiomerically pure compounds.

Chemical Identifiers and Physicochemical Properties

(1R,2R,3S,5R)-(-)-2,3-Pinanediol is a distinct stereoisomer of 2,3-Pinanediol. It is crucial to use the correct identifiers to ensure the procurement of the desired enantiomer for stereoselective synthesis.

Chemical Identifiers

A comprehensive list of identifiers for **(1R,2R,3S,5R)-(-)-2,3-Pinanediol** is provided in Table 1. These identifiers are essential for database searches, procurement, and regulatory documentation.

Table 1: Chemical Identifiers for **(1R,2R,3S,5R)-(-)-2,3-Pinanediol**

Identifier Type	Value
CAS Number	22422-34-0 [1] [2] [3] [4] [5]
IUPAC Name	(1R,2R,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol [1] [3] [4] [6]
Synonyms	(-)-2,3-Pinanediol, (-)-cis-Pinane-cis-2,3-diol, (-)-2-Hydroxyisopinocampheol, [1R-(1 α ,2 α ,3 α ,5 α)]-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol [2] [6]
PubChem CID	62044 [1]
MDL Number	MFCD09955216 [1] [2]
InChI	InChI=1S/C10H18O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-8,11-12H,4-5H2,1-3H3/t6-,7-,8+,10-/m1/s1 [3] [6]
InChIKey	MOILFCKRQFQVFS-BDNRQGISSA-N [3] [6]
SMILES	C[C@]1([C@@H]2C--INVALID-LINK--C[C@@H]1O)O [3] [6]
EC Number	686-181-2 [6]
UNII	R58L0W3A75 [4] [6]

Physicochemical Properties

The physical and chemical properties of **(1R,2R,3S,5R)-(-)-2,3-Pinanediol** are summarized in Table 2. These properties are critical for determining appropriate reaction conditions, solvents,

and purification methods.

Table 2: Physicochemical Properties of **(1R,2R,3S,5R)-(-)-2,3-Pinanediol**

Property	Value
Molecular Formula	C ₁₀ H ₁₈ O ₂ [1] [2] [5]
Molecular Weight	170.25 g/mol [1] [2] [5]
Appearance	White to off-white crystalline powder [1]
Melting Point	54-58 °C [1]
Boiling Point	90 °C at 0.03 mmHg [1]
Optical Rotation	[α] ²⁰ /D = -8 to -11° (c=6.5 in Toluene) [1]
Purity	≥ 98% (GC) [1]
Solubility	Soluble in many organic solvents.
Storage	Store at room temperature. [1]

Synthesis of **(1R,2R,3S,5R)-(-)-2,3-Pinanediol**

The most common and economically viable route to **(1R,2R,3S,5R)-(-)-2,3-Pinanediol** is the oxidation of (-)- α -pinene. A detailed experimental protocol based on a patented method is provided below.

Experimental Protocol: Oxidation of (-)- α -Pinene

This protocol describes the synthesis of **(1R,2R,3S,5R)-(-)-2,3-Pinanediol** via the oxidation of (-)- α -pinene using potassium permanganate in a basic medium.

Materials:

- (-)- α -Pinene
- Ethanol

- Water
- Glycerol (peroxidation inhibitor)
- Potassium permanganate (KMnO_4)
- Potassium hydroxide (KOH)
- Sulfur dioxide (SO_2) or sodium bisulfite (NaHSO_3) (for quenching)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
- Anhydrous sodium sulfate or magnesium sulfate

Equipment:

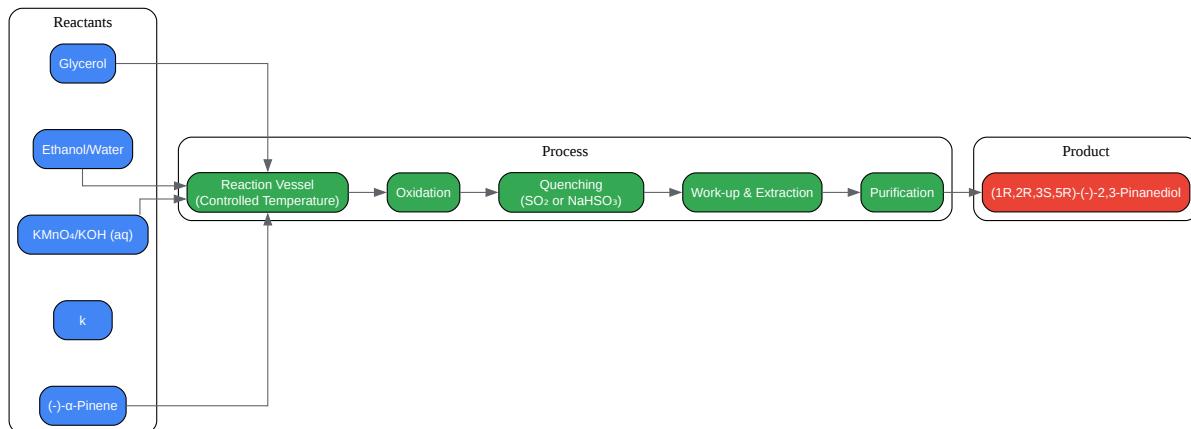
- Multi-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer
- Cooling bath (ice-water or other)
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

Procedure:

- Reaction Setup: In a multi-necked round-bottom flask, charge water and ethanol. Add (-)- α -pinene and glycerol to the solvent mixture.
- Cooling: Cool the reaction mixture to the desired temperature (e.g., 12 ± 2 °C) using a cooling bath.
- Preparation of Oxidant Solution: In a separate beaker, prepare a solution of potassium permanganate and potassium hydroxide in water to a pH of approximately 11.5 ± 0.5 .

- **Addition of Oxidant:** Slowly add the potassium permanganate solution to the stirred α -pinene mixture via a dropping funnel, maintaining the reaction temperature within the specified range.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to stir at the controlled temperature for a specified duration (e.g., 2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Quenching:** Once the reaction is complete, quench the excess oxidant by bubbling sulfur dioxide gas through the mixture or by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide (MnO_2) forms.
- **Work-up:**
 - Filter the reaction mixture to remove the manganese dioxide precipitate. Wash the filter cake with the organic solvent used for extraction.
 - Transfer the filtrate to a separatory funnel and separate the aqueous and organic layers.
 - Extract the aqueous layer multiple times with the organic solvent.
 - Combine the organic extracts and wash with brine.
 - Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
- **Purification:** Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product. The crude **(1R,2R,3S,5R)-(-)-2,3-Pinanediol** can be further purified by recrystallization or column chromatography to achieve high purity.

Diagram of Synthesis Workflow:

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Synthesis of (1R,2R,3S,5R)-(-)-2,3-Pinanediol from (-)- α -Pinene.

Applications in Asymmetric Synthesis

(1R,2R,3S,5R)-(-)-2,3-Pinanediol is primarily used as a chiral auxiliary to control the stereochemical outcome of reactions. Its rigid pinane backbone provides a well-defined steric environment that directs the approach of reagents to a prochiral center.

Asymmetric Aldol Reactions

Pinanediol can be used to form chiral esters, which can then undergo diastereoselective aldol reactions. The pinanediol moiety is subsequently cleaved to yield the chiral β -hydroxy carbonyl

compound.

Experimental Protocol: Diastereoselective Aldol Reaction

Step 1: Formation of the Chiral Ester

- To a solution of a carboxylic acid and **(1R,2R,3S,5R)-(-)-2,3-Pinanediol** in an anhydrous aprotic solvent (e.g., dichloromethane), add a coupling agent (e.g., dicyclohexylcarbodiimide - DCC) and a catalytic amount of an acylation catalyst (e.g., 4-dimethylaminopyridine - DMAP).
- Stir the reaction mixture at room temperature until completion (monitored by TLC).
- Work up the reaction to isolate the chiral pinanediol ester.

Step 2: Boron Enolate Formation and Aldol Addition

- Dissolve the chiral ester in an anhydrous solvent (e.g., dichloromethane) and cool to a low temperature (e.g., -78 °C).
- Add a dialkylboron triflate (e.g., dibutylboron triflate) followed by a hindered amine base (e.g., diisopropylethylamine) to generate the boron enolate.
- Add the desired aldehyde to the reaction mixture and stir at low temperature.
- Allow the reaction to warm to room temperature and then quench with a suitable buffer solution.
- Extract the product with an organic solvent and purify to obtain the aldol adduct.

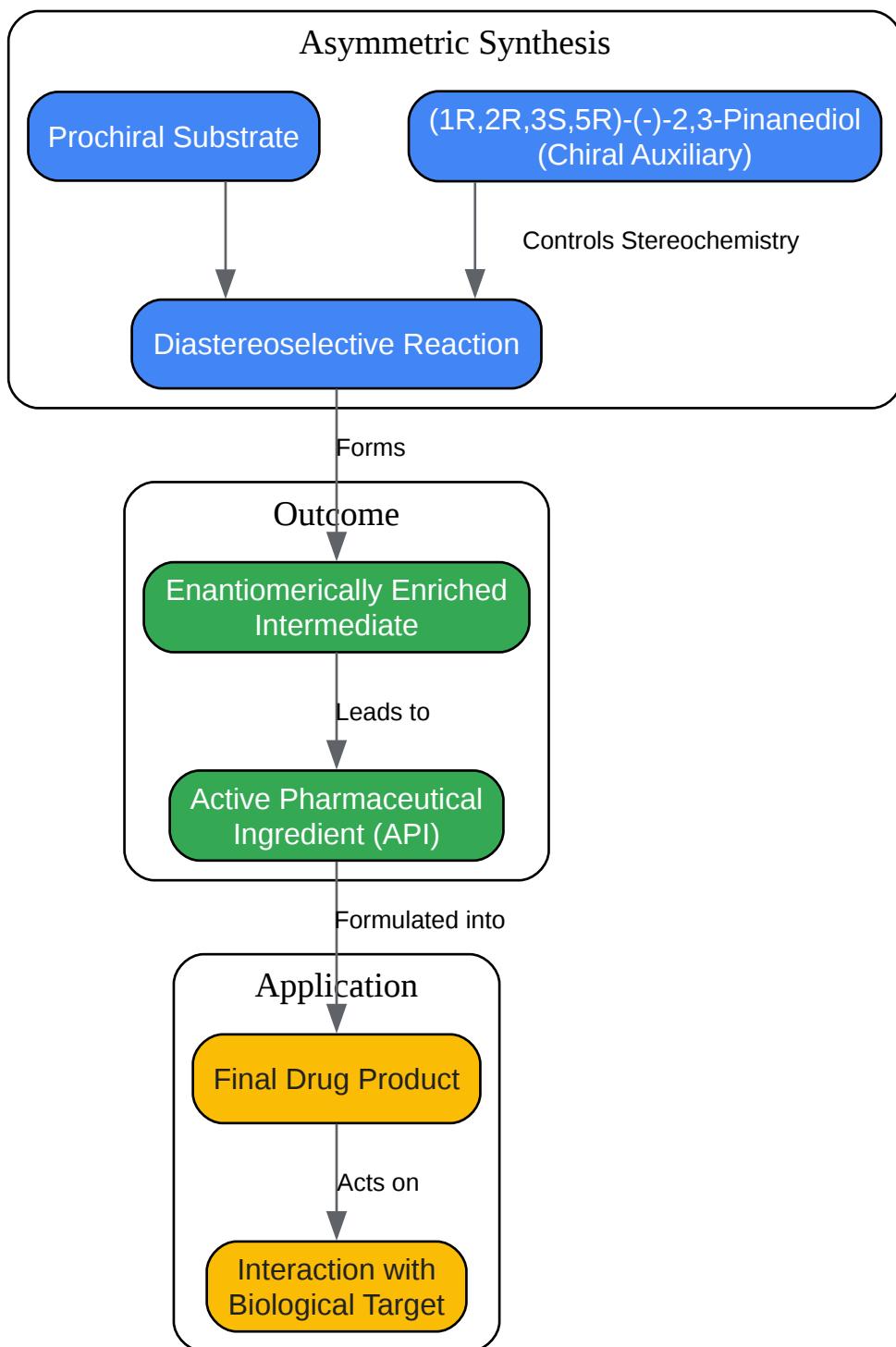
Step 3: Cleavage of the Chiral Auxiliary

- The pinanediol auxiliary can be cleaved by hydrolysis (e.g., using LiOH in a THF/water mixture) or transesterification to yield the desired chiral β-hydroxy acid or ester.
- The pinanediol can often be recovered for reuse.

Role in Drug Development and Signaling Pathways

Extensive literature searches have not revealed any evidence of **(1R,2R,3S,5R)-(-)-2,3-Pinanediol** being directly involved in biological signaling pathways or possessing intrinsic pharmacological activity. Its crucial role in drug development is as a chiral auxiliary. The stereochemistry of a drug molecule is often critical to its efficacy and safety. By using chiral auxiliaries like pinanediol, chemists can synthesize a single, desired enantiomer of a drug, avoiding the potential for inactive or even harmful effects from the other enantiomer.

Diagram of Logical Relationship in Drug Development:



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Role of (1R,2R,3S,5R)-(-)-2,3-Pinanediol in Drug Development.

Conclusion

(1R,2R,3S,5R)-(-)-2,3-Pinanediol is a cornerstone chiral auxiliary in modern organic synthesis. Its accessibility from natural sources and the high degree of stereocontrol it offers make it a valuable tool for the synthesis of complex, enantiomerically pure molecules. While it does not participate directly in biological signaling, its role in enabling the efficient synthesis of single-enantiomer pharmaceuticals is of paramount importance to the drug development industry. The protocols and data presented in this guide are intended to equip researchers with the necessary information to effectively utilize this powerful synthetic tool.

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